molecular formula C24H19FN4O5 B2403561 ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1251594-93-0

ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2403561
CAS No.: 1251594-93-0
M. Wt: 462.437
InChI Key: NEMJNDRIPCFJLP-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. Its unique chemical structure combines multiple functional groups, contributing to its diverse reactivity and potential utility in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation typically involves a multi-step synthesis process:

  • Step 1: : Synthesis of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

  • Step 2: : Formation of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridine.

  • Step 3: : Coupling with ethyl 4-amino benzoate under appropriate conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

Industrial Production Methods: While specific industrial processes are proprietary, they generally involve optimized versions of the above lab-scale synthesis, often incorporating continuous flow techniques and automation to enhance yield and reduce production costs.

Chemical Reactions Analysis

Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate undergoes a variety of chemical reactions:

  • Oxidation: : Leads to the formation of corresponding ketones and carboxylic acids.

  • Reduction: : Typically yields alcohols or amines, depending on conditions.

  • Substitution Reactions: : Occurs mainly at the aromatic rings and the oxadiazole moiety, with nucleophilic or electrophilic reagents.

Common reagents include: KMnO₄ for oxidation, LiAlH₄ for reduction, and various halogenation agents for substitution. Major products depend on reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate has extensive applications:

  • Chemistry: : Used as a building block for complex organic synthesis and material science research.

  • Biology: : Investigated for its role in enzyme inhibition and interaction with biomolecules.

  • Medicine: : Explored for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

  • Industry: : Applied in the development of advanced polymers and as a precursor for pharmaceuticals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Binds to enzymes and receptor sites, modulating biological activities.

  • Pathways Involved: : Engages in various signaling pathways, potentially affecting cellular responses and metabolic processes.

Comparison with Similar Compounds

Compared to similar compounds:

  • Unique Aspects: : The presence of the 4-fluorophenyl and oxadiazole groups enhances its reactivity and specificity in biological systems.

  • Similar Compounds: : Includes analogs with varying substituents on the oxadiazole and pyridine rings, such as:

    • 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridine

    • 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridine

These analogs help highlight the unique chemical and biological properties of ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate.

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Properties

IUPAC Name

ethyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O5/c1-2-33-24(32)16-7-11-18(12-8-16)26-20(30)14-29-13-3-4-19(23(29)31)22-27-21(28-34-22)15-5-9-17(25)10-6-15/h3-13H,2,14H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMJNDRIPCFJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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